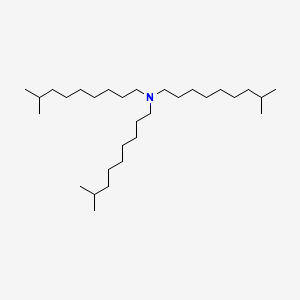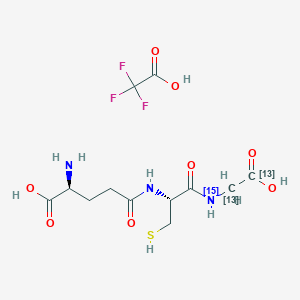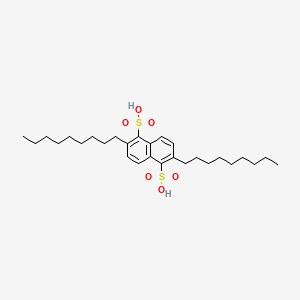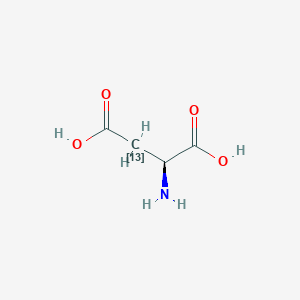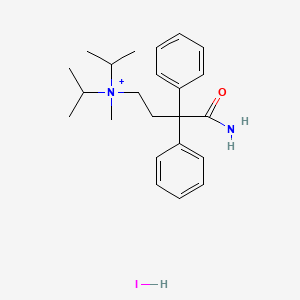
Cesium Ionophore III, Selectophore(TM), function tested
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cesium Ionophore III, Selectophore™, function tested, is a highly specialized compound used in the preparation of ion-selective electrodes (ISEs). These electrodes are crucial in various analytical applications due to their ability to selectively bind cesium ions, allowing for precise measurements in complex matrices.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cesium Ionophore III involves multiple steps, including the formation of a complex organic structure with specific functional groups that enable selective ion binding. The exact synthetic route and reaction conditions are proprietary and typically involve advanced organic synthesis techniques.
Industrial Production Methods
Industrial production of Cesium Ionophore III requires stringent quality control to ensure high purity and functionality. The process involves large-scale organic synthesis, purification, and rigorous testing to meet the Selectophore™ standards.
Chemical Reactions Analysis
Types of Reactions
Cesium Ionophore III primarily undergoes complexation reactions with cesium ions. It does not typically participate in oxidation, reduction, or substitution reactions under normal conditions.
Common Reagents and Conditions
The ionophore is used in conjunction with polymer matrices and plasticizers to form ion-selective membranes. Common reagents include polyvinyl chloride (PVC) and various plasticizers that provide the membrane with the necessary properties for ion selectivity.
Major Products Formed
The primary product formed is the ion-selective membrane, which incorporates Cesium Ionophore III to selectively bind cesium ions in analytical applications.
Scientific Research Applications
Cesium Ionophore III is widely used in scientific research, particularly in the fields of chemistry, biology, and environmental science. Its primary application is in the development of ion-selective electrodes for the detection and quantification of cesium ions in various samples. These electrodes are used in:
Environmental Monitoring: Detecting cesium contamination in soil and water.
Medical Diagnostics: Measuring cesium levels in biological fluids.
Industrial Processes: Monitoring cesium concentrations in manufacturing processes.
Mechanism of Action
The mechanism of action of Cesium Ionophore III involves the selective binding of cesium ions through complexation. The ionophore’s structure provides specific binding sites that interact with cesium ions, facilitating their selective transport across the ion-selective membrane. This selective binding is crucial for the accurate measurement of cesium ions in complex matrices.
Comparison with Similar Compounds
Similar Compounds
Calcium Ionophore I (ETH 1001): Selective for calcium ions.
Sodium Ionophore X: Selective for sodium ions.
Potassium Ionophore III: Selective for potassium ions.
Uniqueness
Cesium Ionophore III is unique in its high selectivity for cesium ions, making it indispensable for applications requiring precise cesium measurements. Its specificity and stability under various conditions set it apart from other ionophores.
Properties
Molecular Formula |
C44H52O12S4 |
|---|---|
Molecular Weight |
901.1 g/mol |
IUPAC Name |
3,6,9,12,15,18,32,35,38,41,44,47-dodecaoxa-25,54,58,60-tetrathiaheptacyclo[28.27.1.12,55.121,49.019,24.026,31.048,53]hexaconta-1,19(24),20,22,26,28,30,48(53),49,51,55(59),56-dodecaene |
InChI |
InChI=1S/C44H52O12S4/c1-3-39-43-40(4-1)58-34-8-10-38-36(32-34)54-28-24-50-20-16-46-12-11-45-15-19-49-23-27-53-35-31-33(57-39)7-9-37(35)59-41-5-2-6-42(60-38)44(41)56-30-26-52-22-18-48-14-13-47-17-21-51-25-29-55-43/h1-10,31-32H,11-30H2 |
InChI Key |
SKWFJTVNJUMXMU-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCOCCOC2=C3C=CC(=C2)SC4=CC=CC5=C4OCCOCCOCCOCCOCCOC6=C(C=CC=C6S3)SC7=C(C=C(S5)C=C7)OCCOCCO1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N'-[(E)-(3-bromophenyl)methylidene]-2-hydroxy-4-oxo-1-propyl-1,4-dihydroquinoline-3-carbohydrazide](/img/structure/B12055644.png)
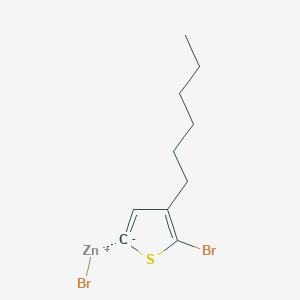
![2,2-bis[[3-hydroxy-2-(hydroxymethyl)-2-methylpropanoyl]oxymethyl]butyl 3-hydroxy-2-(hydroxymethyl)-2-methylpropanoate](/img/structure/B12055661.png)


![Triphenyl-[[4-[4-(triphenylphosphaniumylmethyl)phenyl]phenyl]methyl]phosphonium dichloride](/img/structure/B12055671.png)
